molecular formula C42H41K3N4O13S4 B15140963 tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

Cat. No.: B15140963
M. Wt: 1055.4 g/mol
InChI Key: GAIPBPIYYQMAAP-UHFFFAOYSA-K
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Description

This compound is a potassium salt of a highly sulfonated benzo[e]indole derivative featuring a conjugated polyene system and a cyanomethylamino side chain. Its structure includes two benzo[e]indole moieties, each functionalized with sulfonate groups, which enhance solubility and stabilize negative charges. The presence of sulfonate groups (-SO₃⁻) and a cyanomethylamino (-NH-C≡N) substituent likely influences its electronic properties, binding affinity, and pharmacokinetic behavior . Structural determination of such complex molecules often relies on X-ray crystallography tools like SHELXL, which refine atomic coordinates and validate stereochemical configurations .

Properties

Molecular Formula

C42H41K3N4O13S4

Molecular Weight

1055.4 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C42H44N4O13S4.3K/c1-41(2)36(45(5)32-17-15-28-30(39(32)41)22-26(60(48,49)50)24-34(28)62(54,55)56)12-8-6-9-13-37-42(3,4)40-31-23-27(61(51,52)53)25-35(63(57,58)59)29(31)16-18-33(40)46(37)21-11-7-10-14-38(47)44-20-19-43;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,20-21H2,1-5H3,(H4-,44,47,48,49,50,51,52,53,54,55,56,57,58,59);;;/q;3*+1/p-3

InChI Key

GAIPBPIYYQMAAP-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#N)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#N)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Activity Cliffs: Despite ~70% structural similarity to sulfonated benzoindoles, the target compound shows unique inhibitory activity against tyrosine kinases, likely due to its cyanomethylamino side chain .
  • Synthetic Challenges : The polyene linker introduces photoisomerization risks, necessitating stabilization via bulky substituents (e.g., 1,1-dimethyl groups) .
  • Toxicity Profile: High sulfonation reduces cytotoxicity (IC50 > 100 μM in HepG2 cells) compared to non-sulfonated analogs (IC50 ≈ 10–20 μM) .

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